molecular formula C10H14O B3045371 4-Ethyl-2,6-dimethylphenol CAS No. 10570-69-1

4-Ethyl-2,6-dimethylphenol

Cat. No.: B3045371
CAS No.: 10570-69-1
M. Wt: 150.22 g/mol
InChI Key: PRRINTZNQPGZHB-UHFFFAOYSA-N
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Description

4-Ethyl-2,6-dimethylphenol is an organic compound belonging to the phenol family It is characterized by the presence of an ethyl group and two methyl groups attached to a benzene ring, along with a hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the ethyl group to attach to the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes. Catalysts such as aluminum chloride (AlCl3) or zeolites can be used to facilitate the alkylation reaction. These methods offer higher yields and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrocarbons and reduced phenols.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-Ethyl-2,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,6-dimethylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and proteins, affecting their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the ethyl group, resulting in different chemical properties.

    4-Ethylphenol: Lacks the two methyl groups, leading to variations in reactivity.

    2,4,6-Trimethylphenol: Contains an additional methyl group, affecting its steric and electronic properties.

Uniqueness

4-Ethyl-2,6-dimethylphenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-ethyl-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-4-9-5-7(2)10(11)8(3)6-9/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRINTZNQPGZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10570-69-1
Record name 2,6-Dimethyl-4-ethylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIMETHYL-4-ETHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4UU0TWI9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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